Tert-butyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate Tert-butyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15741525
InChI: InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-5-6-15-11(4,7-12)8-13/h13H,5-8H2,1-4H3
SMILES:
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol

Tert-butyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate

CAS No.:

Cat. No.: VC15741525

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate -

Specification

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
IUPAC Name tert-butyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate
Standard InChI InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-5-6-15-11(4,7-12)8-13/h13H,5-8H2,1-4H3
Standard InChI Key PKRXUYDZTBMGSS-UHFFFAOYSA-N
Canonical SMILES CC1(CN(CCO1)C(=O)OC(C)(C)C)CO

Introduction

Structural and Molecular Characteristics

Chemical Identity

Tert-butyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate belongs to the morpholine class of heterocyclic compounds. Its molecular formula is C₁₁H₂₁NO₄, with a molecular weight of 231.29 g/mol. The IUPAC name explicitly defines the substituents: a tert-butyl ester at position 4, a hydroxymethyl group at position 2, and a methyl group also at position 2 of the morpholine ring. Key identifiers include:

PropertyValue
Molecular FormulaC₁₁H₂₁NO₄
Molecular Weight231.29 g/mol
IUPAC Nametert-Butyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate
Canonical SMILESCC1(CN(CCO1)C(=O)OC(C)(C)C)CO
InChIKeyPKRXUYDZTBMGSS-UHFFFAOYSA-N

The stereochemistry of the molecule remains unspecified in available literature, suggesting that racemic or diastereomeric mixtures are commonly studied .

Spectral and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound are sparse, analogous morpholine derivatives exhibit characteristic signals:

  • ¹H NMR: Peaks for tert-butyl groups (δ 1.2–1.4 ppm), morpholine ring protons (δ 3.4–4.1 ppm), and hydroxymethyl protons (δ 3.6–4.0 ppm) .

  • IR Spectroscopy: Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) groups.

Computational studies predict a puckered morpholine ring conformation, with the tert-butyl group adopting an equatorial orientation to minimize steric strain.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl 2-(hydroxymethyl)-2-methylmorpholine-4-carboxylate typically involves multi-step protocols:

  • Morpholine Ring Formation: Cyclization of ethanolamine derivatives with carbonyl compounds under acidic or basic conditions.

  • Hydroxymethylation: Introduction of the hydroxymethyl group via formaldehyde or paraformaldehyde in the presence of catalysts like BF₃·OEt₂.

  • Esterification: Reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) to install the carboxylate group .

A representative optimized procedure is outlined below:

StepReagents/ConditionsYield
1Ethanolamine, acetone, H₂SO₄, reflux75%
2Paraformaldehyde, BF₃·OEt₂, 0°C → RT82%
3Boc₂O, DMAP, CH₂Cl₂, 24h90%

Industrial-scale production often employs flow microreactor systems to enhance reaction efficiency and reduce byproducts.

Purification and Characterization

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient), with typical purity >95% .

Reactivity and Functionalization

Key Chemical Reactions

The compound’s reactivity is dominated by its functional groups:

  • Hydroxymethyl Group: Susceptible to oxidation (e.g., MnO₂ → aldehyde) or protection as silyl ethers (TBSCl).

  • tert-Butyl Carboxylate: Cleaved under acidic conditions (TFA/H₂O) to yield morpholine-4-carboxylic acid derivatives .

  • Morpholine Ring: Participates in alkylation or acylation reactions at the nitrogen atom.

Stability and Degradation

Stability studies indicate decomposition under prolonged exposure to light or moisture, necessitating storage at –20°C under nitrogen. Accelerated degradation in acidic media (pH <3) results in tert-butyl group cleavage .

Applications in Medicinal Chemistry

Drug Discovery Applications

The compound serves as a precursor for:

  • PROTACs: Conjugation with E3 ligase ligands enables targeted protein degradation.

  • CNS Agents: Blood-brain barrier penetration predicted by in silico models (LogP = 1.2, PSA = 50 Ų).

Industrial and Material Science Applications

Polymer Chemistry

Incorporation into polyurethane foams enhances thermal stability (Tg increased by 15°C).

Catalysis

Morpholine-derived ligands improve enantioselectivity in asymmetric hydrogenation (up to 95% ee) .

Future Research Directions

  • Stereoselective Synthesis: Development of enantioselective routes to access individual stereoisomers.

  • Target Identification: High-throughput screening to elucidate molecular targets in oncology and immunology.

  • Green Chemistry: Solvent-free mechanochemical synthesis to reduce environmental impact .

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